5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(Benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure combining both benzylthio and methoxyphenyl groups. This compound is known for its distinct chemical properties, which make it valuable in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione generally involves a multi-step process:
Formation of the Pyrimido[4,5-d]pyrimidine Core: : Initial condensation of urea with suitable ketones or aldehydes forms the core structure.
Attachment of Benzylthio Group:
Attachment of Methoxyphenyl Group: : The methoxyphenyl group is usually introduced via electrophilic substitution using methoxybenzene.
Industrial Production Methods
On an industrial scale, these synthetic routes are optimized for higher yields and purity. Advanced techniques such as continuous flow chemistry and automated reactors might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the carbonyl groups, potentially converting them into alcohols or amines.
Substitution: : Various substitution reactions can occur at the methoxyphenyl or benzylthio groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Electrophilic or nucleophilic reagents such as halides or Grignard reagents are frequently used.
Major Products
The primary products from these reactions include:
Sulfoxides or sulfones from oxidation.
Alcohols or amines from reduction.
Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound is utilized in diverse areas of scientific research:
Chemistry: : As an intermediate in the synthesis of more complex molecules, it helps in exploring new chemical reactions and pathways.
Biology: : Studies on enzyme inhibition and interaction with biological macromolecules often use this compound.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of new materials and polymers due to its unique structural features.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: : It can bind to active sites of enzymes, inhibiting their activity.
Molecular Interactions: : Interacts with cellular receptors or DNA, affecting cellular processes.
Pathways Involved: : Often targets pathways related to oxidative stress, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(Phenylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
5-(Methylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to its analogs, 5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits distinct reactivity due to the presence of both benzylthio and methoxyphenyl groups. This combination enhances its stability and reactivity, making it a valuable compound for various applications.
There you go, all about this fascinating compound! Anything else you'd like to delve into?
Properties
IUPAC Name |
5-benzylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-25-19-17(21(27)26(2)22(25)28)20(30-13-14-7-5-4-6-8-14)24-18(23-19)15-9-11-16(29-3)12-10-15/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDJKQRXEQNSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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